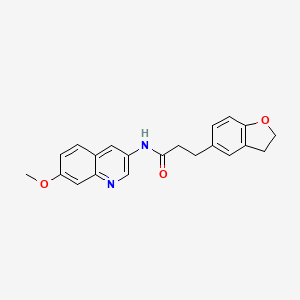

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide

Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone bridging two aromatic systems: a 2,3-dihydrobenzofuran moiety and a 7-methoxyquinoline group. This structural duality suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual aromatic recognition motifs.

Properties

Molecular Formula |

C21H20N2O3 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide |

InChI |

InChI=1S/C21H20N2O3/c1-25-18-5-4-15-11-17(13-22-19(15)12-18)23-21(24)7-3-14-2-6-20-16(10-14)8-9-26-20/h2,4-6,10-13H,3,7-9H2,1H3,(H,23,24) |

InChI Key |

HQSGEJMYAUXYIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCC3=CC4=C(C=C3)OCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.

Quinoline Ring Synthesis: The quinoline ring can be synthesized from aniline derivatives through various methods, such as the Skraup synthesis.

Amide Bond Formation: The final step involves coupling the benzofuran and quinoline derivatives with a propanamide group using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has highlighted the anticancer potential of benzofuran derivatives, including 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide. Studies indicate that benzofuran compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as the modulation of signaling pathways involved in cell proliferation and survival .

Case Study:

A study demonstrated that benzofuran derivatives showed significant cytotoxic effects against human ovarian cancer cell lines (A2780). The mechanism involved the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

The compound's structural analogs have been investigated for neuroprotective properties, particularly in models of oxidative stress and neurodegenerative diseases. The presence of the benzofuran structure is believed to enhance the antioxidant activity, which could protect neuronal cells from damage caused by free radicals .

Case Study:

Research involving 2,3-dihydrobenzofuran derivatives indicated their ability to protect against oxidative stress-induced neuronal damage in vitro and in vivo models .

Antimicrobial Activity

Benzofuran derivatives have shown promise as antimicrobial agents against various pathogens. The unique chemical structure allows for interaction with microbial targets, potentially leading to the development of new antibiotics .

Case Study:

A recent investigation into novel benzofuran compounds indicated effective antimicrobial activity against resistant strains of Helicobacter pylori, suggesting their potential use in treating gastric ulcers .

Toxicological Considerations

While exploring therapeutic applications, it is crucial to assess the toxicity profiles of compounds like 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide. Preliminary studies suggest that certain derivatives exhibit low toxicity in mammalian cell lines, making them suitable candidates for further development .

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide would depend on its specific interactions with molecular targets. It might act by binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Observations:

Aromatic Systems: The target compound employs a dihydrobenzofuran and quinoline, whereas the analog in retains dihydrobenzofuran but substitutes quinoline with a methanesulfonylphenyl group. The sulfonyl group enhances electrophilicity and may improve solubility compared to the methoxy group in the target compound. The compound in features a fluorinated biphenyl and a dibenzoazepinone, introducing steric bulk and polarizability distinct from the target’s quinoline system.

Functional Group Impact: The hydroxyethyl group in adds hydrogen-bonding capacity, which is absent in the target compound.

Molecular Weight and Complexity: The target compound’s molecular weight is unreported, but analogs and fall within 389–465 g/mol, typical for drug-like molecules.

Spectroscopic and Physicochemical Comparisons

NMR and Mass Spectrometry:

- The compound in exhibits distinct ¹H-NMR signals for aromatic protons (δ 7.62–7.20 ppm) and stereochemical environments (δ 5.36–5.32 ppm for CH groups). In contrast, the target compound’s dihydrobenzofuran and quinoline protons would likely resonate in similar regions but with splitting patterns influenced by adjacent substituents.

- Mass spectrometry data for (m/z 465 [M−H]⁺) highlights the utility of ESI-MS in confirming molecular weight for such analogs, a method applicable to the target compound.

Solubility and Stability:

Implications for Drug Design and Future Research

The structural variations among these analogs underscore the importance of:

- Substituent Optimization : Methoxy (target) vs. sulfonyl () groups for tuning solubility and target engagement.

- Stereochemical Control : The absence of stereocenters in the target compound may simplify synthesis but limit selectivity compared to .

- Computational Modeling : Methods like DFT (referenced in ) could predict electronic properties and binding affinities for these analogs.

Further studies should prioritize synthesizing the target compound and evaluating its biological activity alongside these analogs to validate structure-activity relationships.

Biological Activity

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide is a synthetic compound that combines a benzofuran moiety with a quinoline derivative. This unique structural configuration suggests potential biological activities that are of interest in medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 348.4 g/mol .

The compound features several functional groups, including an amide and methoxy group, which contribute to its chemical reactivity and biological activity. The presence of these groups allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Preliminary studies indicate that 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide exhibits notable antimicrobial properties. Research has shown that compounds similar to this one often demonstrate activity against various bacterial strains, suggesting a potential role in treating infections .

Table 1: Comparison of Antimicrobial Activities

| Compound Name | Activity | Target Organism |

|---|---|---|

| 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide | Moderate | E. coli, K. pneumoniae |

| Benzofuran Derivatives | Variable | Various bacteria |

| 7-Methoxyquinoline | Strong | Antimicrobial properties |

Neuroprotective Effects

Research into related benzofuran derivatives has indicated potential neuroprotective effects. For instance, certain analogs have been shown to protect against oxidative stress and lipid peroxidation in neuronal cells . These findings suggest that 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide may also exhibit similar protective mechanisms.

Case Study: Neuroprotective Properties

In studies involving animal models, compounds with similar structures have demonstrated the ability to reverse neuropathic pain without affecting locomotor behavior. This highlights the therapeutic potential of such compounds in managing pain conditions .

While the exact mechanisms of action for 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide remain to be fully elucidated, it is believed that its dual pharmacophore nature enhances its bioactivity. The interaction with specific receptors or enzymes involved in microbial resistance or neuroprotection is a key area for future research.

Q & A

Q. What are the recommended synthetic routes for 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid derivatives with 7-methoxyquinolin-3-amine. Key steps include:

- Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while controlled temperature (0–25°C) prevents degradation .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

- Yield Improvement : Catalytic additives like DMAP or microwave-assisted synthesis can reduce reaction times .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms proton environments, such as the dihydrobenzofuran’s methylene groups (δ 3.2–4.0 ppm) and quinoline’s methoxy signal (δ 3.8–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by UV detection at 254 nm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should researchers handle solubility and stability issues during in vitro assays?

- Methodological Answer :

- Solubility : Pre-dissolve in DMSO (≤1% v/v final concentration) and dilute in assay buffer (e.g., PBS). For hydrophobic moieties, use surfactants (e.g., Tween-80) or cyclodextrins .

- Stability : Store lyophilized samples at −20°C in amber vials. For solution-phase studies, avoid prolonged exposure to light or acidic/basic conditions to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate binding to hypothetical targets (e.g., kinases) using AutoDock Vina or GROMACS. Focus on the quinoline moiety’s π-π stacking and hydrogen-bonding interactions .

- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 metabolism to prioritize in vivo testing .

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate protocols with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may skew dose-response curves .

- Statistical Analysis : Apply multivariate regression to account for variables like cell passage number or serum lot effects .

Q. What are the design considerations for structure-activity relationship (SAR) studies focusing on modifying the benzofuran or quinoline moieties?

- Methodological Answer :

- Benzofuran Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance π-stacking. Compare with 2,3-dihydro vs. fully aromatic benzofuran analogs .

- Quinoline Optimization : Replace the 7-methoxy group with halogens (e.g., Cl) or bioisosteres (e.g., trifluoromethyl) to modulate lipophilicity and target engagement .

- Propanamide Linker : Evaluate rigidified variants (e.g., cyclopropane) to restrict conformational freedom and improve binding entropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.